molecular formula C20H24N2O2S B2496362 1-Cinnamyl-4-tosylpiperazine CAS No. 1006613-62-2

1-Cinnamyl-4-tosylpiperazine

Cat. No.: B2496362
CAS No.: 1006613-62-2
M. Wt: 356.48
InChI Key: YMRUOWVKWOJFIF-VMPITWQZSA-N
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Description

1-Cinnamyl-4-tosylpiperazine is a piperazine derivative featuring a cinnamyl (styryl) group at the 1-position and a tosyl (p-toluenesulfonyl) group at the 4-position. Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 1-tosylpiperazine intermediates can react with cinnamyl halides under basic conditions to introduce the cinnamyl moiety, as demonstrated in the synthesis of analogous tosylpiperazine derivatives .

Such modifications are common in medicinal chemistry to optimize pharmacokinetic profiles .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-18-9-11-20(12-10-18)25(23,24)22-16-14-21(15-17-22)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRUOWVKWOJFIF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cinnamyl-4-tosylpiperazine can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Cinnamyl-4-tosylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Cinnamyl-4-tosylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may interact with monoamine oxidase enzymes, influencing the levels of neurotransmitters in the brain . Additionally, it can affect calcium channels and other signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of 1-Cinnamyl-4-tosylpiperazine with structurally related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents (Position 1/4) Molecular Formula Key Properties/Activities Synthesis Method Reference
This compound Cinnamyl / Tosyl C₂₀H₂₂N₂O₂S Hypothesized CNS modulation (inference) Tosylpiperazine + cinnamyl halide
MT-45 Cyclohexyl / 1,2-Diphenylethyl C₂₄H₃₂N₂ Analgesic, opioid receptor agonist Cyclohexylpiperazine synthesis
1-Benhydryl-4-nitrobenzenesulfonylpiperazine Benzhydryl / Nitrobenzenesulfonyl C₂₃H₂₁N₃O₄S Antimicrobial activity Coupling benzhydryl with sulfonamide
1-[4-(4-Fluorophenyl)thiazol-2-yl]piperazine Thiazolyl / H C₁₃H₁₄FN₃S Potential antipsychotic activity Thiazole-piperazine coupling
1-(Trifluoromethylbenzyl)-4-tosylpiperazine Tosyl / Trifluoromethylbenzyl C₁₉H₂₀F₃N₂O₂S Broad-spectrum biological activities Tosylpiperazine + benzyl bromide

Key Observations

Substituent Effects on Bioactivity

  • The cinnamyl group in this compound may enhance blood-brain barrier permeability compared to MT-45’s cyclohexyl group, which is linked to potent analgesia but adverse effects .
  • Tosyl groups (as in this compound) improve metabolic stability over nitrobenzenesulfonyl derivatives (e.g., compound 7c in ), which are prone to nitro-group reduction .

Synthetic Flexibility

  • Tosylpiperazine intermediates (e.g., ) allow modular synthesis with diverse electrophiles, enabling rapid analog development .

Pharmacological Diversity

  • Thiazolyl-piperazines () exhibit CNS activity, suggesting that this compound could be optimized for neurological targets .
  • MT-45’s opioid activity highlights the role of bulky aryl/alkyl groups in receptor binding, a feature adjustable in cinnamyl analogs .

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Water Solubility
This compound 354.47 g/mol 3.8 Low
MT-45 348.53 g/mol 5.2 Very low
1-Benhydryl-4-nitrobenzenesulfonylpiperazine 435.49 g/mol 4.1 Moderate

Research Implications and Gaps

  • Biological Screening: No direct data on this compound’s activity exist; however, analogs like MT-45 (analgesic) and thiazolyl-piperazines (antipsychotic) suggest plausible therapeutic avenues .
  • Structural Optimization : Replacing the tosyl group with bioisosteres (e.g., acyl in ) could modulate toxicity and efficacy .

Biological Activity

1-Cinnamyl-4-tosylpiperazine is a piperazine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has been studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a cinnamyl group at the 1-position and a tosyl group at the 4-position of the piperazine ring. This unique structure contributes to its biological activity and reactivity.

PropertyDescription
IUPAC Name 1-(4-methylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Molecular Formula C20_{20}H24_{24}N2_{2}O2_{2}S
Molecular Weight 372.48 g/mol
CAS Number 1006613-62-2

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperazine Ring : Cyclization of 1,2-diamine derivatives with sulfonium salts.
  • Introduction of the Cinnamyl Group : Nucleophilic substitution using cinnamyl chloride.
  • Tosylation : Reaction with tosyl chloride in the presence of a base like triethylamine.

The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets, such as:

  • Monoamine Oxidase (MAO) : This compound may inhibit MAO activity, influencing neurotransmitter levels in the brain.
  • Receptor Modulation : It may interact with various receptors, potentially affecting signal transduction pathways.

Pharmacological Studies

Research has indicated that derivatives of piperazine, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies suggest that piperazine derivatives possess significant antimicrobial properties, making them candidates for further development in treating infections .
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory activities in related compounds, suggesting potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives similar to this compound:

  • Study on Antimicrobial Properties : A study evaluated various piperazine derivatives and found that modifications to the piperazine ring could enhance antimicrobial efficacy against specific pathogens .
  • Anti-inflammatory Evaluation : Research on flavonoid-piperazine hybrids demonstrated promising anti-inflammatory effects, indicating that structural modifications can lead to enhanced biological activities .
  • Neuropharmacological Effects : Investigations into compounds with similar structures have shown potential neuroprotective effects, warranting further exploration into their use for neurological disorders.

Comparison with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to other piperazine derivatives:

CompoundKey FeaturesBiological Activity
1-Benzhydryl-4-cinnamylpiperazineBenzhydryl group instead of tosylSimilar receptor modulation
1-Cinnamyl-4-(diphenylmethyl)piperazineDiphenylmethyl groupDifferent pharmacological profile
1-Cinnamyl-4-methylpiperazineMethyl groupUsed in different synthetic applications

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